

Structural Characterization of 2,6-Dihydroxynicotinic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dihydroxynicotinic acid

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Introduction

2,6-Dihydroxynicotinic acid is a pyridinecarboxylic acid derivative of significant interest due to its role as an intermediate in the bacterial degradation of nicotinic acid (niacin, vitamin B3). Understanding its structural and physicochemical properties is crucial for elucidating metabolic pathways, designing enzyme inhibitors, and exploring potential applications in bioremediation and drug development. This technical guide provides a comprehensive overview of the structural characterization of **2,6-dihydroxynicotinic acid**, compiling available data and outlining standard experimental protocols.

It is important to note that while its isomer, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is well-characterized, detailed experimental structural data for **2,6-dihydroxynicotinic acid** is limited in the public domain. This guide presents the available information and highlights areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-dihydroxynicotinic acid** is presented in Table 1. These values are primarily based on computational predictions and data from closely related compounds due to the scarcity of direct experimental measurements.

Table 1: Physicochemical Properties of **2,6-Dihydroxynicotinic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₄	-
Molecular Weight	155.11 g/mol	-
IUPAC Name	2,6-dihydroxy-3-pyridinecarboxylic acid	-
Tautomerism	Exists in equilibrium with its keto-enol tautomers. Theoretical studies on related hydroxypyridines suggest a significant contribution from the pyridone form.	[1][2][3]
Physical State	Expected to be a solid at room temperature.	[4]

Structural Elucidation

The definitive three-dimensional arrangement of atoms and bonding in **2,6-dihydroxynicotinic acid** would be best determined by single-crystal X-ray diffraction. However, to date, a crystal structure for this specific compound has not been deposited in publicly accessible databases.

Crystallographic Data

Status: No experimental single-crystal X-ray diffraction data for **2,6-dihydroxynicotinic acid** is currently available.

For illustrative purposes, the crystallographic data of a closely related isomer, 2-hydroxynicotinic acid (in its oxo-tautomeric form), is presented in Table 2. This data provides an indication of the expected bond lengths and angles within the pyridinecarboxylic acid framework.

Table 2: Illustrative Crystallographic Data for 2-oxo-1,2-dihydropyridine-3-carboxylic acid (a tautomer of 2-hydroxynicotinic acid)

Parameter	Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	C2-O2	1.245
C3-C7	1.481	
C7-O3	1.311	
C7-O4	1.215	
N1-C2	1.381	
N1-C6	1.365	
Bond Angles	O2-C2-N1	121.5
O2-C2-C3	122.9	
N1-C2-C3	115.6	
C2-C3-C4	121.3	
C2-C3-C7	119.5	
C4-C3-C7	119.2	

Note: This data is for an isomer and should be used for comparative purposes only.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of **2,6-dihydroxynicotinic acid**.

Detailed, experimentally verified ^1H and ^{13}C NMR data for **2,6-dihydroxynicotinic acid** are not readily available in the literature. Table 3 presents predicted chemical shifts, which can serve as a guide for experimental work.

Table 3: Predicted NMR Spectroscopic Data for **2,6-Dihydroxynicotinic Acid**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~7.0-8.0	Doublet	Aromatic proton adjacent to the carboxylic acid group.
~6.0-7.0	Doublet	Aromatic proton adjacent to a hydroxyl group.	
Variable	Broad singlet	Carboxylic acid proton.	
Variable	Broad singlets	Hydroxyl protons.	
^{13}C	~165-175	Singlet	Carboxylic acid carbon.
~150-160	Singlet	Carbon atoms bearing hydroxyl groups.	
~110-140	Singlets	Other aromatic carbons.	

Note: These are predicted values and require experimental verification.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a published spectrum for **2,6-dihydroxynicotinic acid** is not available, the expected molecular ion peak and potential fragmentation patterns are outlined in Table 4.

Table 4: Predicted Mass Spectrometry Data for **2,6-Dihydroxynicotinic Acid**

Ion	m/z (predicted)	Fragmentation Pathway
[M] ⁺	155	Molecular ion
[M-H ₂ O] ⁺	137	Loss of a water molecule
[M-CO ₂] ⁺	111	Decarboxylation
[M-HCOOH] ⁺	109	Loss of formic acid

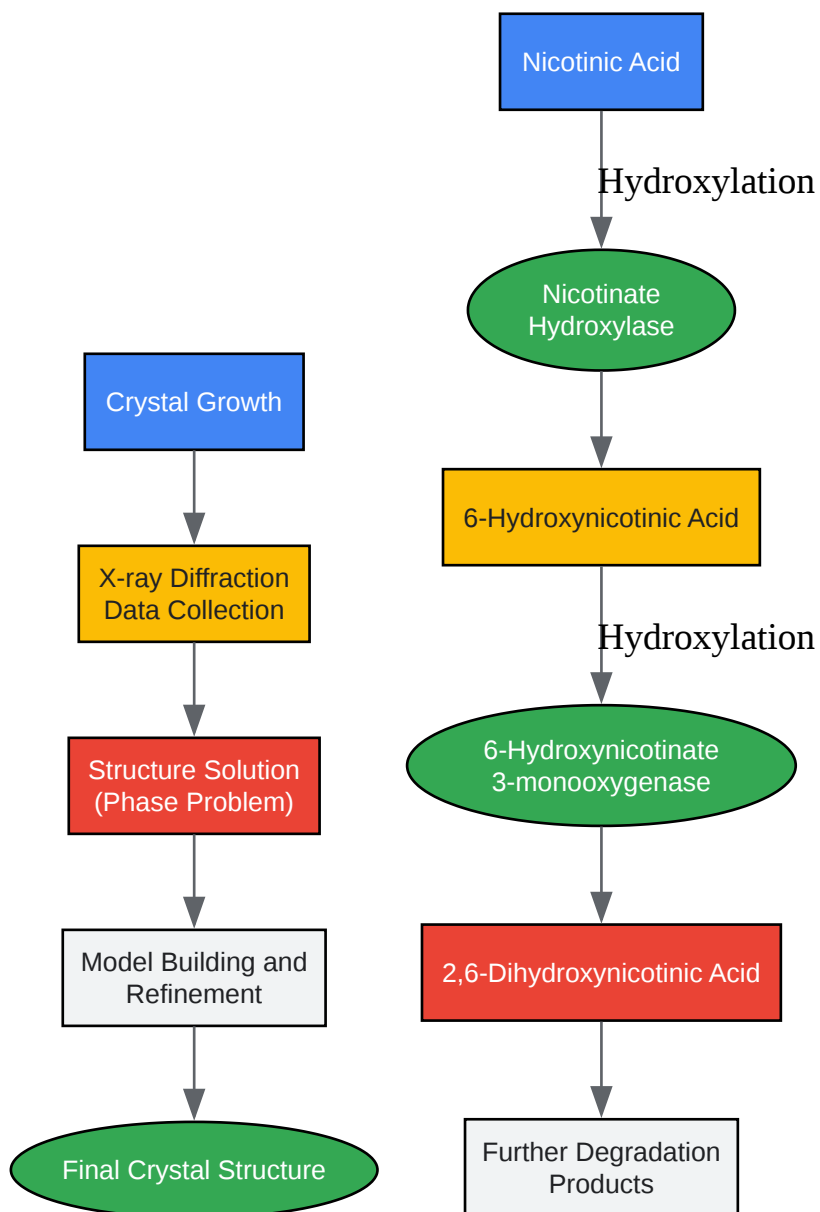
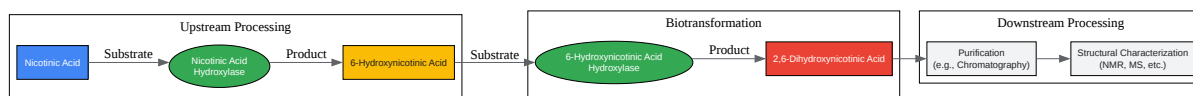
Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural characterization of organic molecules like **2,6-dihydroxynicotinic acid**.

Synthesis of 2,6-Dihydroxynicotinic Acid

A common synthetic route to **2,6-dihydroxynicotinic acid** involves the hydrolysis of a suitable precursor. One reported method is the enzymatic hydroxylation of 6-hydroxynicotinic acid by 6-hydroxynicotinic acid hydroxylase, an enzyme found in *Bacillus* species.^[5]

Illustrative Enzymatic Synthesis Workflow:



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- To cite this document: BenchChem. [Structural Characterization of 2,6-Dihydroxynicotinic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079409#structural-characterization-of-2-6-dihydroxynicotinic-acid]

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